molecular formula C14H13N3OS3 B2840143 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034495-96-8

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2840143
CAS No.: 2034495-96-8
M. Wt: 335.46
InChI Key: MRZXCOAMKBLJBB-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H13N3OS3 and its molecular weight is 335.46. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The thiadiazole ring can be oxidized using reagents like hydrogen peroxide or peracids to introduce sulfoxide or sulfone functionalities.

    • Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride, converting it to an amine.

    • Substitution: Halogenation reactions can be performed on the bithiophene units using halogenating agents like N-bromosuccinimide.

  • Common Reagents and Conditions:

    • Oxidation: Peracetic acid, dimethyl sulfoxide (DMSO)

    • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    • Substitution: N-bromosuccinimide (NBS), iodine (I₂)

  • Major Products: These reactions yield a variety of functionalized derivatives with altered electronic properties, enhancing the compound's utility in different applications.

4. Scientific Research Applications: N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown promise in several areas:

  • Chemistry: : Used as a precursor in the synthesis of conjugated polymers for organic electronics.

  • Biology: : Investigated for its antimicrobial and anti-inflammatory properties.

  • Medicine: : Potential use in designing new pharmaceuticals targeting specific enzymes and receptors.

  • Industry: : Explored as a component in advanced materials like organic semiconductors and photovoltaic devices.

5. Mechanism of Action: The mechanism by which this compound exerts its effects varies depending on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. For instance, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The exact molecular pathways involved are subject to ongoing research.

6. Comparison with Similar Compounds: this compound can be compared with other thiadiazole derivatives such as:

  • 4-methyl-1,2,3-thiadiazole-5-carboxamide: : Lacks the bithiophene moiety, resulting in different electronic and steric properties.

  • N-(2-thienyl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide: : Features a simpler thienyl unit instead of the bithiophene, leading to varying reactivity and application potential.

  • N-(2-furyl)ethyl-4-methyl-1,2,3-thiadiazole-5-carboxamide: : Incorporates a furyl group instead of the bithiophene, presenting unique chemical behavior.

Properties

IUPAC Name

4-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS3/c1-9-13(21-17-16-9)14(18)15-6-4-11-2-3-12(20-11)10-5-7-19-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZXCOAMKBLJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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